molecular formula C20H28Cl2N2O2 B2733212 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride CAS No. 1217090-23-7

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride

Cat. No. B2733212
CAS RN: 1217090-23-7
M. Wt: 399.36
InChI Key: LATGFTVWEHSDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by researchers at Merck & Co. as part of a program to develop drugs for the treatment of schizophrenia and other psychiatric disorders. Since then, it has been widely used in scientific research to study the role of the D4 receptor in various physiological and behavioral processes.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis as α_1 Receptor Antagonist : A study by Hon (2013) details the synthesis of derivatives of 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol with α1 receptor antagonistic activity. These compounds are synthesized through a two-step process and show potent α1 receptor antagonistic activity.

  • Antiarrhythmic and Antihypertensive Effects : Research by Malawska et al. (2002) discusses the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, which displayed significant antiarrhythmic and antihypertensive activities.

  • Antimycobacterial Properties : According to Waisser et al. (2007), derivatives of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates were tested for antimycobacterial activity against potential pathogenic strains, demonstrating their utility in antimicrobial applications.

  • Anticonvulsant Activity : The work of Kamiński et al. (2015) describes the synthesis of 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which showed broad spectra of anticonvulsant activity.

Chemical Properties and Synthesis

  • Structural Analysis and Binding Mechanism : Xu et al. (2016) conducted a study on the structural analysis and binding mechanism with α1A-adrenoceptor of a compound belonging to the class of arylpiperazine derivatives, providing insights into drug design for selective antagonists.

  • Electrochemical Synthesis : Research by Nematollahi & Amani (2011) explored the electrochemical oxidation of phenylpiperazine derivatives, presenting a novel and environmentally friendly method for the synthesis of these compounds.

Biological Applications

  • Antidepressant Properties : A study by Martínez-Esparza et al. (2001) focused on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives showing dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating their potential as a new class of antidepressants.

  • Tuberculostatic Activity : Foks et al. (2004) synthesized and tested (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives for their tuberculostatic activity, highlighting their potential in treating tuberculosis.

properties

IUPAC Name

1-(3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.2ClH/c1-17-6-5-9-20(14-17)24-16-19(23)15-21-10-12-22(13-11-21)18-7-3-2-4-8-18;;/h2-9,14,19,23H,10-13,15-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATGFTVWEHSDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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